REACTION_SMILES
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[BrH:18].[CH3:1][O:2][c:3]1[cH:4][c:5]2[cH:6][cH:7][cH:8][n:9][c:10]2[c:11]([N+:13](=[O:14])[O-:15])[cH:12]1.[Na+:17].[OH-:16]>>[OH:2][c:3]1[cH:4][c:5]2[cH:6][cH:7][cH:8][n:9][c:10]2[c:11]([N+:13](=[O:14])[O-:15])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc([N+](=O)[O-])c2ncccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(O)cc2cccnc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |